Ethylenediaminetetraacetic acid tetrasodium salt hydrate
Overview
Description
Ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA·Na4) is a chelating agent that has the ability to bind to metal ions, which can affect the solubility and reactivity of the ions. It is commonly used in various applications, including medical treatments for heavy metal poisoning, as an anticoagulant in blood samples, and in the dissolution of calcium-containing renal calculi.
Synthesis Analysis
The synthesis of ethylenediaminetetraacetic acid disodium salt nanoparticles has been demonstrated within a lamellar liquid crystal system. By incorporating a 3 wt% aqueous solution of the disodium salt into the lamellar liquid crystal of the Triton X-100/n-C10H21OH/H2O system, nanoparticles with a size of approximately 5-6 nm and a relatively narrow distribution were produced . This innovative approach to nanoparticle synthesis could have implications for the production of EDTA·Na4 and its applications in various fields.
Molecular Structure Analysis
The molecular structure of EDTA·Na4 is characterized by its ability to form supramolecular aggregates, which are influenced by the pH of the solution. These aggregates have been observed to change in the ultraviolet region, particularly between pH 4 and 8, which corresponds to the deprotonation of the third ionizable group with a pK of 6.2 . The formation of these aggregates is reversible and is contingent upon the addition or removal of a single proton equivalent.
Chemical Reactions Analysis
EDTA·Na4 is known for its role in dissolving renal calculi, especially those containing calcium. The dissolution process has been studied using polarizing microscopy and scanning electron microscopy, revealing that EDTA·Na4 has a significant dissolving effect on struvite calculi. The presence of trypsin was found to accelerate the dissolving effect of EDTA·Na4 on the surface of the calculi, suggesting that while trypsin does not dissolve the calculi directly, it aids in the permeation of the solution into the calculi .
Physical and Chemical Properties Analysis
The physical and chemical properties of EDTA·Na4 are influenced by its pH-dependent behavior. The formation of supramolecular aggregates, as suggested by size-exclusion chromatography, dialysis, and cryo-electron microscopy, indicates that the molecular weight of these aggregates ranges from 10,000 to 15,000 . Additionally, the presence of EDTA disodium salt nanoparticles within a lamellar liquid crystal has been shown to improve the lubrication properties of the system, which could have practical applications in industrial lubrication .
Scientific Research Applications
Renal Calculi Dissolution
Ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA) has been studied for its potential in dissolving renal calculi, especially those containing calcium. Research indicates that EDTA can significantly affect the solubility of the crystalline components in struvite calculi. Trypsin, when used in conjunction with EDTA, can enhance the dissolving effect on struvite and calcium oxalate calculi (Kuwahara et al., 1978).
Mutagenic Potency Assessment
Studies have been conducted to assess the mutagenic potency of EDTA disodium salt in mice. The research focused on the potential induction of bone marrow micronuclei, dominant lethal mutations, and sperm-head abnormalities. Despite the observed dose-dependent increase in micronucleated polychromatic erythrocytes, EDTA did not produce significant alterations in testicular or epididymal weights and histology, nor did it significantly increase the incidence of sperm-head abnormalities or post-implantation embryonic deaths (Muralidhara & Narasimhamurthy, 1991).
pH-dependent Supramolecular Aggregates
EDTA tetrasodium salt hydrate has demonstrated pH-dependent changes in optical density, indicating the formation of supramolecular aggregates. This property is crucial for various scientific applications, and the molecular weight and structural details of these aggregates have been thoroughly studied (Müller & Haeberli, 1994).
Solubility in Supercritical Carbon Dioxide
The solubility of antioxidants like EDTA disodium salt hydrate in supercritical carbon dioxide has been measured and correlated, providing valuable insights for industrial applications and scientific research. Semiempirical equations were applied to find the correlated relationship of the experimental data (Wang & Wu, 2016).
Endodontics and Dentistry
EDTA is widely recognized for its use in endodontics and dentistry, especially due to its ability to bind and chelate metals. It interacts with calcium ions in dentine, forming soluble calcium chelates, which is a critical aspect of its application in dental procedures (Mohammadi et al., 2013).
Safety And Hazards
Ethylenediaminetetraacetic acid tetrasodium salt hydrate is harmful if swallowed or inhaled . If swallowed, rinse mouth and do not induce vomiting . Wear eye protection/face protection . If it gets in the eyes, rinse cautiously with water for several minutes . Remove contact lenses, if present and easy to do .
properties
IUPAC Name |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.4Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;1H2/q;4*+1;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFFSKMBMYHTAE-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Na4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylenediaminetetraacetic acid tetrasodium salt hydrate | |
CAS RN |
194491-31-1 | |
Record name | Ethylenediamine-N,N,N',N'-tetraacetic acid tetrasodium salt, tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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